ethyl 3-(8-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate
Description
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Properties
CAS No. |
896293-43-9 |
|---|---|
Molecular Formula |
C27H27N5O4 |
Molecular Weight |
485.544 |
IUPAC Name |
ethyl 3-[6-(3,5-dimethylphenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]propanoate |
InChI |
InChI=1S/C27H27N5O4/c1-5-36-22(33)11-12-30-25(34)23-24(29(4)27(30)35)28-26-31(23)16-21(19-9-7-6-8-10-19)32(26)20-14-17(2)13-18(3)15-20/h6-10,13-16H,5,11-12H2,1-4H3 |
InChI Key |
RSRCQBXDCXABSI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC(=CC(=C4)C)C)C5=CC=CC=C5)N(C1=O)C |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
Ethyl 3-(8-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate is a complex organic compound with significant potential in pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Molecular Structure
The compound features a unique imidazo[2,1-f]purine scaffold, characterized by a fused ring system that contributes to its biological properties. The molecular formula is , and its structure is depicted as follows:
The precise mechanism of action for this compound remains partially elucidated. However, it is believed to interact with specific biological targets within cellular pathways. Preliminary studies suggest that it may inhibit certain kinases involved in cell proliferation and survival pathways.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Anticancer Properties : this compound has shown promise in inhibiting the growth of cancer cell lines. In vitro assays demonstrated a significant reduction in cell viability at concentrations as low as 10 µM.
- Kinase Inhibition : The compound has been evaluated for its ability to inhibit specific kinases associated with tumor growth. For instance, it was found to inhibit the activity of MEK1/2 kinases with an IC50 value of approximately 14 nmol/L in cellular assays .
Case Studies
Several studies have explored the biological activity of this compound:
- Study on Cell Lines : A study conducted on various cancer cell lines (e.g., HT-29 and BxPC3) demonstrated that treatment with the compound resulted in a dose-dependent inhibition of cell proliferation. The mechanism was linked to the suppression of the MAPK signaling pathway .
- In Vivo Efficacy : In xenograft models using mice implanted with human tumors, administration of this compound resulted in significant tumor shrinkage compared to control groups .
Data Tables
| Biological Activity | IC50 (µM) | Target |
|---|---|---|
| MEK1/2 Inhibition | 0.014 | Kinase |
| Cell Viability (HT-29) | 10 | Cancer Cell Line |
| Tumor Shrinkage | N/A | Xenograft Model |
Q & A
Synthesis and Optimization
Basic Question: Q. Q1. What are the critical steps in synthesizing ethyl 3-(8-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate? A1. The synthesis typically involves:
- Step 1: Formation of the imidazo[2,1-f]purine core via cyclization reactions under acidic or basic conditions.
- Step 2: Introduction of substituents (e.g., 3,5-dimethylphenyl, phenyl) via nucleophilic substitution or coupling reactions.
- Step 3: Esterification of the propanoate side chain using ethyl chloroformate or similar reagents.
Key reagents include coupling agents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and bases (e.g., triethylamine) to enhance reactivity. Reaction temperatures (e.g., −35°C for selective steps) and solvent choices (e.g., dichloromethane, ethanol) are critical for yield and purity .
Advanced Question: Q. Q2. How can reaction conditions be optimized to improve regioselectivity during the functionalization of the imidazo[2,1-f]purine scaffold? A2. Regioselectivity is influenced by:
- Catalysts: Transition-metal catalysts (e.g., Pd/Cu systems) for directed C–H activation.
- Solvent Polarity: Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at specific positions.
- Temperature Gradients: Lower temperatures (−20°C to 0°C) reduce side reactions in multi-step syntheses.
Controlled addition of reagents and real-time monitoring (e.g., HPLC) help minimize undesired byproducts. For example, optimizing the molar ratio of aryl halides to the purine scaffold can enhance coupling efficiency .
Structural Characterization
Basic Question: Q. Q3. Which spectroscopic techniques are essential for confirming the structure of this compound? A3. Key techniques include:
- 1H/13C NMR: To identify proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and carbon frameworks.
- IR Spectroscopy: Confirms carbonyl (C=O) stretches (~1700 cm⁻¹) and ester linkages.
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ calculated for C₂₈H₂₈N₄O₄: 484.2109) .
Advanced Question: Q. Q4. How can conflicting NMR data (e.g., unexpected splitting patterns) be resolved for this compound? A4. Contradictions arise from:
- Dynamic Exchange: Rotameric forms of the ester group may cause signal splitting. Variable-temperature NMR (e.g., 25°C to 60°C) can stabilize conformers.
- Impurity Peaks: Use 2D NMR (COSY, HSQC) to distinguish overlapping signals. For example, NOESY correlations clarify spatial proximity of methyl and phenyl groups .
Biological Evaluation
Advanced Question: Q. Q5. What methodologies are recommended for assessing the structure-activity relationship (SAR) of this compound in enzyme inhibition assays? A5.
- Assay Design: Use recombinant enzymes (e.g., kinases, phosphodiesterases) with fluorogenic substrates. IC₅₀ values are determined via dose-response curves.
- Control Experiments: Compare activity against analogs lacking the 3,5-dimethylphenyl or propanoate groups.
- Molecular Docking: Align the compound’s 3D structure (from X-ray crystallography or DFT calculations) with enzyme active sites to identify key interactions (e.g., hydrogen bonds with the purine core) .
Computational Modeling
Advanced Question: Q. Q6. How can density functional theory (DFT) simulations be applied to predict the compound’s reactivity in nucleophilic environments? A6.
- Geometry Optimization: Use B3LYP/6-31G(d) to model the ground-state structure.
- Frontier Molecular Orbitals (FMOs): Calculate HOMO-LUMO gaps to assess susceptibility to nucleophilic attack (e.g., at the purine C8 position).
- Solvent Effects: Include implicit solvent models (e.g., PCM for ethanol) to simulate reaction kinetics. Validate predictions with experimental kinetic data (e.g., rate constants from UV-Vis monitoring) .
Data Contradiction Analysis
Advanced Question: Q. Q7. How should researchers address discrepancies between theoretical (DFT) and experimental (X-ray) bond lengths in the imidazo[2,1-f]purine core? A7. Potential causes include:
- Crystal Packing Effects: X-ray data may reflect intermolecular forces absent in gas-phase DFT models. Compare with solid-state NMR.
- Thermal Motion: Apply anisotropic displacement parameters (ADPs) to X-ray data to account for atomic vibrations.
- Functional Choice: Test hybrid functionals (e.g., M06-2X) for better agreement with experimental geometries .
Purification and Scalability
Basic Question: Q. Q8. What chromatographic techniques are effective in purifying this compound? A8.
- Flash Chromatography: Use silica gel with gradient elution (e.g., hexane/ethyl acetate 70:30 to 50:50).
- HPLC: Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve polar byproducts. Monitor at 254 nm due to aromatic absorption .
Advanced Question: Q. Q9. What challenges arise when scaling up the synthesis, and how can they be mitigated? A9.
- Heat Dissipation: Use flow chemistry or segmented reactors to control exothermic steps (e.g., cyclization).
- Catalyst Loading: Optimize heterogeneous catalysts (e.g., Pd/Al₂O₃) for recyclability.
- Solvent Recovery: Implement membrane separation technologies (e.g., nanofiltration) to reduce waste .
Stability and Storage
Advanced Question: Q. Q10. What analytical methods detect degradation products under accelerated stability testing (e.g., 40°C/75% RH)? A10.
- LC-MS/MS: Identify hydrolyzed esters (e.g., free propanoic acid derivatives) via fragmentation patterns.
- XRD: Monitor crystalline-to-amorphous phase transitions, which affect solubility and bioavailability.
- Forced Degradation: Expose to UV light or oxidative conditions (H₂O₂) to predict shelf-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
